(S)-2-Benzylpiperazine dihydrochloride
CAS No.:
Cat. No.: VC13534900
Molecular Formula: C11H18Cl2N2
Molecular Weight: 249.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18Cl2N2 |
|---|---|
| Molecular Weight | 249.18 g/mol |
| IUPAC Name | (2S)-2-benzylpiperazine;dihydrochloride |
| Standard InChI | InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-;;/m0../s1 |
| Standard InChI Key | JHRUMWHRCFWZKW-IDMXKUIJSA-N |
| Isomeric SMILES | C1CN[C@H](CN1)CC2=CC=CC=C2.Cl.Cl |
| SMILES | C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl |
| Canonical SMILES | C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
(S)-2-Benzylpiperazine dihydrochloride has the molecular formula C₁₁H₁₈Cl₂N₂, corresponding to a molecular weight of 249.18 g/mol . The compound’s structure consists of a piperazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted with a benzyl group at position 2. The (S)-configuration denotes the spatial arrangement of the benzyl group relative to the chiral center at position 2.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of benzylpiperazine derivatives typically involves reductive amination or nucleophilic substitution. For the racemic 2-benzylpiperazine, a common method includes:
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Reductive alkylation: Reacting piperazine with benzaldehyde under hydrogenation conditions .
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Chiral resolution: Separating enantiomers via diastereomeric salt formation using chiral acids (e.g., tartaric acid) .
The dihydrochloride salt is formed by treating the free base with hydrochloric acid, as described in the preparation of 1-(4-chlorobenzyl)-4-(2,4-dichlorocinnamyl)piperazine dihydrochloride .
Table 1: Key Synthetic Parameters for 2-Benzylpiperazine Dihydrochloride
Physicochemical Properties
Solubility and Stability
(S)-2-Benzylpiperazine dihydrochloride is highly soluble in water (>50 mg/mL) due to its ionic nature. It remains stable under ambient conditions but degrades upon prolonged exposure to light or moisture . The compound’s hydrochloride form ensures improved bioavailability compared to the free base.
Spectroscopic Data
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¹H NMR (D₂O): δ 7.30–7.50 (m, 5H, aromatic), 3.80–4.10 (m, 4H, piperazine), 3.20 (s, 2H, CH₂Ph), 2.90–3.10 (m, 4H, piperazine) .
Pharmacological Applications
σ₁ Receptor Antagonism
Recent studies highlight benzylpiperazines as σ₁ receptor antagonists for neuropathic pain. Compound 15 (a cyclohexyl-substituted derivative) showed a Kᵢ of 1.6 nM for σ₁R and >1,400-fold selectivity over σ₂R . The (S)-enantiomer of 2-benzylpiperazine may exhibit enhanced receptor affinity due to stereoselective binding, though specific data remain unpublished.
Table 2: Pharmacological Profile of Benzylpiperazine Derivatives
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